molecular formula C9H6F6O3 B1396014 (3,5-Bis(trifluoromethoxy)phenyl)methanol CAS No. 1121586-22-8

(3,5-Bis(trifluoromethoxy)phenyl)methanol

Cat. No.: B1396014
CAS No.: 1121586-22-8
M. Wt: 276.13 g/mol
InChI Key: QYGQPWWIBDHPFX-UHFFFAOYSA-N
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Description

(3,5-Bis(trifluoromethoxy)phenyl)methanol is an organic compound characterized by the presence of two trifluoromethoxy groups attached to a phenyl ring, with a methanol group at the para position

Biochemical Analysis

Biochemical Properties

(3,5-Bis(trifluoromethoxy)phenyl)methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, it has been observed to interact with carbonyl reductase, an enzyme involved in the reduction of carbonyl compounds . This interaction is crucial for the biocatalytic synthesis of optically active alcohols, which are important intermediates in pharmaceutical synthesis.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the bioreduction process in Candida tropicalis, a yeast species used in biocatalysis . This modulation can lead to changes in the yield and efficiency of biocatalytic reactions, highlighting its potential in industrial applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For instance, its interaction with carbonyl reductase involves binding to the active site of the enzyme, thereby influencing its catalytic activity . This binding can lead to changes in gene expression, further affecting cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing enzymatic activity or improving metabolic processes. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic functions . Understanding the dosage thresholds is crucial for its safe and effective application in research and development.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism . Its interaction with specific enzymes, such as carbonyl reductase, highlights its role in the reduction of carbonyl compounds and the synthesis of optically active alcohols.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution can affect its activity and function, making it essential to understand its transport mechanisms for effective application in biochemical research.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Bis(trifluoromethoxy)phenyl)methanol typically involves the trifluoromethylation of phenolic compounds. One common method includes the reaction of 3,5-dihydroxybenzyl alcohol with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a catalyst.

Major Products Formed:

    Oxidation: Corresponding aldehydes or ketones.

    Reduction: Various alcohol derivatives.

    Substitution: Ethers or esters.

Comparison with Similar Compounds

Uniqueness: (3,5-Bis(trifluoromethoxy)phenyl)methanol stands out due to its high lipophilicity and chemical stability, attributed to the presence of trifluoromethoxy groups. These properties make it a valuable compound in various applications, particularly in the development of pharmaceuticals and advanced materials .

Properties

IUPAC Name

[3,5-bis(trifluoromethoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F6O3/c10-8(11,12)17-6-1-5(4-16)2-7(3-6)18-9(13,14)15/h1-3,16H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYGQPWWIBDHPFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OC(F)(F)F)OC(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50703897
Record name [3,5-Bis(trifluoromethoxy)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50703897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1121586-22-8
Record name [3,5-Bis(trifluoromethoxy)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50703897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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